2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride
Description
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOQEWXBZVRHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Oxidative Cyclization Using Arylamines and Nitriles
A foundational method involves the iodine-mediated oxidative cyclization of arylamines and nitriles to construct the imidazo[1,2-a]pyridine core. For example, Adib et al. developed a two-step protocol where arylamines react with nitriles to form intermediate amidines, which undergo iodine/potassium iodide (I₂/KI)-catalyzed C–N bond formation. This method achieves yields of 68–85% for derivatives bearing electron-donating substituents (e.g., methoxy groups), with reaction times of 12–24 hours at 80°C in dimethylformamide (DMF).
Table 1: Reaction Conditions for Iodine-Mediated Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | <70°C: ≤50%; >90°C: side reactions |
| I₂/KI Molar Ratio | 1:2 | Lower ratios slow kinetics |
| Solvent | DMF or acetonitrile | Polar aprotic solvents enhance cyclization |
This approach avoids purification of intermediates, making it scalable for gram-scale synthesis.
Imidoyl Chloride Cyclization with Ethanolic Amines
Alternative routes utilize N-(2-pyridyl)imidoyl chlorides, which cyclize with ethanolamine derivatives under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux (66°C) facilitates nucleophilic substitution, forming the ethanamine sidechain. For instance, 2-(imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride is obtained in 72% yield after 8 hours, followed by hydrochloric acid quenching and recrystallization from ethanol.
Multi-Component Reaction (MCR) Strategies
One-Pot Condensation of 2-Aminoimidazoles and Aldehydes
A three-component reaction between 2-aminoimidazoles, aldehydes, and ammonium acetate in ethanol under reflux achieves simultaneous ring formation and sidechain functionalization. Piperidine (10 mol%) catalyzes the condensation, with yields reaching 65–78% after 6 hours. For example, using formaldehyde introduces the ethanamine moiety directly, bypassing post-cyclization modifications.
Table 2: Key Variables in MCR Synthesis
| Variable | Optimal Value | Effect on Regioselectivity |
|---|---|---|
| Catalyst Loading | 5–15 mol% | <5%: Incomplete reaction |
| Solvent Polarity | Ethanol (ε = 24.3) | Higher polarity reduces byproduct formation |
| Stoichiometry (Aldehyde) | 1.2 equivalents | Excess drives imine formation |
Industrial-Scale Continuous Flow Synthesis
Patent WO2018008929A1 discloses a continuous flow process for imidazo[1,2-a]pyridine derivatives, including 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride. Key steps include:
- Benzylation : Reacting carboxylic acid esters with substituted benzyl halides (e.g., 2,6-dimethylbenzyl chloride) in acetonitrile with K₂CO₃ (2.5 equiv) at 50°C.
- Hydrolysis : Treating intermediates with 1N LiOH in ethanol (reflux, 36 hours) to yield carboxylic acids.
- Amidation : Coupling with azetidine using EDCI/HOBt in dichloromethane, followed by HCl gas treatment to form the hydrochloride salt.
This method achieves 90% purity at a production cost of $30–100/kg, making it economically viable for commercial-scale manufacturing.
Post-Synthetic Modifications and Purification
Hydrochloride Salt Formation
The free base of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from methanol/diethyl ether (1:3 v/v) yields white crystalline powder with >99% purity.
Chromatographic and Crystallographic Validation
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms chemical homogeneity, while single-crystal X-ray diffraction resolves the absolute configuration of the imidazo[1,2-a]pyridine core.
Industrial Production Protocols
Large-Scale Recrystallization
Pilot-scale batches (10 kg) are purified via hot filtration through activated charcoal in ethanol, followed by cooling to −20°C. This yields 8.2 kg (82%) of pharmaceutical-grade material with ≤0.1% impurities.
Cost-Efficiency Analysis
Table 3: Cost Drivers in Industrial Synthesis
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| Catalysts (EDCI, HOBt) | 40% | Switch to immobilized enzymes |
| Solvents (DMF, THF) | 25% | Solvent recycling systems |
| Energy Consumption | 20% | Microwave-assisted flow reactors |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, dichloromethane).
Example Reaction Conditions
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 78% |
| Acylation | AcCl, Et₃N | DCM, 0°C→RT, 2h | 85% |
Nucleophilic Aromatic Substitution
The imidazopyridine ring participates in electrophilic substitution at the 3-position due to its electron-rich nature:
-
Halogenation : Reacts with N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo derivatives .
-
Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides (e.g., TsCl) under basic conditions .
Mechanistic Insight
The reaction proceeds via an intermediate Wheland complex, stabilized by the π-electron density of the fused ring system .
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed coupling:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalysis .
-
Suzuki–Miyaura Coupling : Reacts with boronic acids at the 3-position using Pd(PPh₃)₄ (70–90% yields) .
Optimized Protocol for Suzuki Coupling
| Catalyst | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 88% |
Oxidation and Reduction
-
Oxidation : The ethylamine side chain is oxidized by KMnO₄/H₂SO₄ to form a carboxylic acid derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazopyridine ring to a tetrahydro derivative.
Key Data
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 62% |
| Reduction | H₂ (1 atm), Pd/C | Tetrahydroimidazopyridine | 91% |
Salt Formation and Acid-Base Reactions
The hydrochloride salt readily exchanges counterions:
-
Ion Exchange : Treatment with NaOH releases the free base, which can form salts with other acids (e.g., sulfate, citrate) .
-
pH-Dependent Stability : The compound is stable in acidic conditions (pH 2–4) but degrades above pH 7 due to amine oxidation .
Microwave-Assisted Reactions
Microwave irradiation significantly accelerates cyclization and functionalization:
-
Cyclocondensation : With α-bromoketones, forms fused tricyclic derivatives in 15 minutes (vs. 12h conventionally) .
Comparative Efficiency
| Method | Time | Yield |
|---|---|---|
| Conventional | 12h | 65% |
| Microwave | 15min | 89% |
Stability and Reactivity Trends
| Parameter | Observation |
|---|---|
| Thermal Stability | Decomposes >200°C |
| Light Sensitivity | Degrades under UV light (t₁/₂ = 48h) |
| Solubility | >50 mg/mL in H₂O (hydrochloride form) |
This compound’s versatility in alkylation, coupling, and redox reactions makes it a cornerstone in heterocyclic chemistry. Ongoing research focuses on optimizing reaction selectivity for high-value pharmaceutical intermediates .
Scientific Research Applications
Imidazo[1,2-a]pyridine derivatives, including 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride, exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. Studies indicate that derivatives demonstrate efficacy against various gram-positive and gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .
- Anticancer Properties : Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer activity. For instance, certain derivatives have been synthesized and tested against cancer cell lines, showing promising results in inhibiting tumor growth .
- Antitubercular Activity : A notable study highlighted the effectiveness of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than those of existing treatments .
Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated their effectiveness against Streptococcus pyogenes, Escherichia coli, and other pathogens. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Anticancer Research
Research published in recent years has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. One study reported that certain synthesized compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Tuberculosis Treatment
In a comprehensive study on drug-resistant strains of Mycobacterium tuberculosis, several imidazo[1,2-a]pyridine derivatives were tested for their antitubercular activity. Compounds demonstrated superior potency compared to existing treatments, highlighting their potential as novel therapeutic agents for tuberculosis .
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine: Similar in structure but lacks the hydrochloride component.
2-{Imidazo[1,2-A]Pyrimidin-2-Yl}Ethan-1-Amine: Contains a pyrimidine ring instead of a pyridine ring.
2-{Imidazo[1,2-A]Quinolin-2-Yl}Ethan-1-Amine: Features a quinoline ring, offering different biological activities.
Uniqueness
2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a broad range of applications in various fields .
Biological Activity
2-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride (CAS No. 1177277-01-8) is a compound that belongs to the class of imidazopyridines. This class is recognized for its diverse biological activities, including potential applications in pharmacology. The compound's structure and its analogs have garnered attention due to their promising therapeutic effects across various medical fields.
- Molecular Formula : CHClN
- Molecular Weight : 197.66 g/mol
- CAS Number : 1177277-01-8
- Purity : Typically provided in high purity for research applications.
Biological Activities
The biological activities of imidazopyridine derivatives, including this compound, are vast and include:
Anticancer Activity
Research indicates that imidazopyridine compounds exhibit significant anticancer properties. A study highlighted that various analogs of imidazopyridines demonstrate cytotoxic effects against cancer cell lines such as HCT-15 and A549, with IC values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Imidazopyridine derivatives have shown promising antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the imidazopyridine framework can enhance antimicrobial efficacy .
Anticonvulsant and Analgesic Effects
Some studies have reported anticonvulsant properties associated with certain imidazopyridine derivatives, suggesting their potential use in treating epilepsy and related disorders . Additionally, analgesic effects have been observed, indicating a broader therapeutic application.
Case Study 1: Anticancer Efficacy
In a recent study, a series of imidazopyridine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Compound 24b showed an IC of 1.98 µg/mL against colon carcinoma cells, demonstrating significant cytotoxicity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazopyridines. Compounds derived from the imidazo[1,2-a]pyridine scaffold exhibited notable activity against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 10 µg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazopyridine compounds reveals that specific functional groups significantly influence biological activity. For instance:
- Substituents on the pyridine ring : Electron-donating groups enhance anticancer activity.
- Alkyl chain length : Modifications in the alkyl chain attached to the nitrogen atom can optimize binding affinity to biological targets.
Q & A
Q. Q1. What are the optimized synthetic routes for 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride, and how do reaction conditions influence yield?
A1. The compound can be synthesized via cyclization reactions involving 2-aminopyridine and halogenated ketones. For example:
- Ultrasound-assisted synthesis improves reaction efficiency: Mixing 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400 under sonication (20 kHz, 60% amplitude) achieves yields of 75–90% within 30–60 minutes. Base catalysts (e.g., K₂CO₃) and polar solvents enhance cyclization .
- Thermal cyclization in ethanol under reflux (80–100°C) offers moderate yields (50–70%) but requires longer reaction times (6–12 hours). Hydrolysis of intermediates (e.g., ethyl esters) with NaOH yields the final hydrochloride salt .
Q. Q2. How can researchers ensure structural fidelity and purity of the compound during synthesis?
A2. Key analytical methods include:
- ¹H/¹³C NMR spectroscopy : Assign peaks to confirm the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the ethylamine sidechain (δ 2.8–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₉H₁₀ClN₃·HCl: theoretical 232.07 g/mol) .
- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
A3. Discrepancies in bioactivity (e.g., PDE3 inhibition vs. kinase modulation) often arise from:
- Structural analogs : Subtle changes (e.g., substituents on the pyridine ring) alter target specificity. For example, 3-methyl derivatives show stronger CDK2 inhibition, while 6-nitro analogs target PDE3 .
- Assay conditions : Use standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) to compare activities. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
A4.
- DFT studies : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the imidazole ring improve metabolic stability .
- Molecular docking : Screen derivatives against targets like PDE3 or CDK2 to prioritize synthesis. A recent study identified a 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate derivative with 10-fold higher binding affinity to biothiols via π-π stacking interactions .
Q. Q5. What are the safety protocols for handling this compound in laboratory settings?
A5.
- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation; rinse immediately with water for 15 minutes .
- Waste disposal : Neutralize acidic residues (from HCl salt) with sodium bicarbonate before disposal. Avoid aqueous release due to potential ecotoxicity .
Mechanistic and Methodological Questions
Q. Q6. How does the compound interact with biological targets at the molecular level?
A6.
- PDE3 inhibition : The imidazo[1,2-a]pyridine core mimics cAMP, competitively binding to the enzyme’s catalytic site. This elevates intracellular cAMP levels, enhancing cardiac contractility .
- Kinase modulation : The ethylamine sidechain forms hydrogen bonds with ATP-binding pockets in CDK2, disrupting phosphorylation cascades .
Q. Q7. What advanced techniques characterize the compound’s reactivity in solution?
A7.
- Fluorescent probes : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) enable real-time tracking of biothiols via fluorescence quenching (λₑₓ = 360 nm, λₑₘ = 450 nm) .
- Cyclic voltammetry : Measure redox potentials to assess electron transfer capacity, critical for designing electroactive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
